![molecular formula C22H22N2O3 B1662641 2-[2-氧代-2-(2,2,4-三甲基-3,4-二氢喹啉-1(2H)-基)乙基]-1H-异吲哚-1,3(2H)-二酮 CAS No. 332382-54-4](/img/structure/B1662641.png)
2-[2-氧代-2-(2,2,4-三甲基-3,4-二氢喹啉-1(2H)-基)乙基]-1H-异吲哚-1,3(2H)-二酮
描述
Selective TRPML agonist. Induces TRPML1, 2 and 3-mediated Ca2+ release from lysosomes in vitro. Does not activate TRPM2, TRPV2, TRPA1, TRPV3, TRPC6 channels. Cell-permeable.
ML-SA1 is an agonist of transient receptor potential mucolipin 1 (TRPML1). It induces cytosolic calcium increases in HEK293T cells expressing surface-expressed mutant TRPML1 channels when used at a concentration of 10 µM. ML-SA1 activates TRPML1-mediated current (IML1) in isolated vacuoles that were enlarged by vacuolin-1 prior to isolation from HEK293 cells expressing TRPML1. It also activates whole-endolysosome IML1 in primary murine macrophages.
Activator of TRPML channels (TRPML1, 2 and 3); does not activate TRPM2, TRPV2, TRPV3, TRPC6 or TRPA1 channels. Induces TRPML-mediated Ca2+ release from lysosomes; activity corrects trafficking defects and reduces cholesterol accumulation in Niemann-Pick type C macrophages.
科学研究应用
分子相互作用和溶解度研究
- 在不同温度下对极性和非极性溶剂中相关化合物的超声研究旨在深入了解药物传输和吸收。绝热压缩率和声阻抗等性质的变化表明溶质和溶剂之间有特定的分子相互作用,这与了解药物溶解度和递送机制相关 (Tekade、Tale 和 Bajaj,2019)。
光谱表征和理论研究
- 结构相似的二氢喹唑啉衍生物经过全面的光谱表征。这项研究包括基本振动分配和对稳定性、反应性、分子内相互作用以及对乳腺癌 2 型复合物的生物学潜力的计算研究。此类表征对于确定新化合物的化学和生物学特性至关重要 (El-Azab 等,2017)。
环化和衍生物合成
- 对类似化合物的环化研究已经导致了各种衍生物的形成,这可能成为开发新药剂的关键。这些研究提供了对这些化合物在药物开发中的化学过程和潜在应用的见解 (Zborovskii 等,2011)。
新型合成方法和生物学应用
- 已经开发出相关化合物的创新合成方法,展示了创造新药剂的潜力。这些方法对于制备具有潜在药用特性的化合物非常重要 (Hassanien 等,2022)。
丝氨酸蛋白酶的失活
- 已经发现 1H-异吲哚-1,3(2H)-二酮的某些衍生物是糜蛋白酶和相关丝氨酸蛋白酶的有效失活剂。此特性对于开发针对特定酶的新型治疗剂非常重要 (Neumann 和 Gütschow,1994)。
抗菌活性研究
- 合成的 1H-异吲哚-1,3(2H)-二酮衍生物显示出显着的抗菌活性。这些发现对于开发新的抗菌剂至关重要,尤其是在抗生素耐药性不断加剧的情况下 (Salvi 等,2007)。
作用机制
Target of Action
ML-SA1 is a chemical compound that acts as an agonist of the TRPML family of calcium channels . It has been primarily studied for its role in activating TRPML1 channels , although it also shows activity at the less studied TRPML2 and TRPML3 subtypes . TRPML1 is important for the function of lysosomes .
Mode of Action
ML-SA1 interacts with its targets, the TRPML family of calcium channels, by acting as an agonist . This means it binds to these channels and induces a physiological response. In the case of ML-SA1, it opens these channels, allowing calcium to flow through .
Biochemical Pathways
The activation of TRPML1 by ML-SA1 has been shown to stimulate intracellular U removal and reduce U-induced LMP and cell death through activating the positive TRPML1-TFEB feedback loop and consequent lysosomal exocytosis and biogenesis . This is particularly relevant in the context of disorders resulting from impaired lysosome function .
Pharmacokinetics
The compound’s impact on bioavailability is evident in its ability to activate trpml1 channels and induce a physiological response .
Result of Action
The activation of TRPML1 channels by ML-SA1 has been used to study several disorders resulting from impaired lysosome function, including mucolipidosis type IV and Niemann-Pick’s disease type C . It has also been used in the study of other conditions such as stroke and Alzheimer’s disease . The activation of these channels by ML-SA1 leads to a physiological response that can help to mitigate the effects of these disorders .
Action Environment
The action of ML-SA1 is influenced by the environment within the cell. For example, the activation of TRPML1 by ML-SA1 requires the membrane lipid PI(3,5)P2 and cytosolic calcium . Furthermore, the effect of ML-SA1 can be blocked by pharmacological and genetic inhibition of autophagy . These factors highlight the importance of the cellular environment in influencing the action, efficacy, and stability of ML-SA1 .
属性
IUPAC Name |
2-[2-oxo-2-(2,2,4-trimethyl-3,4-dihydroquinolin-1-yl)ethyl]isoindole-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O3/c1-14-12-22(2,3)24(18-11-7-6-8-15(14)18)19(25)13-23-20(26)16-9-4-5-10-17(16)21(23)27/h4-11,14H,12-13H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDDHBJICVBONAX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(N(C2=CC=CC=C12)C(=O)CN3C(=O)C4=CC=CC=C4C3=O)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801336628 | |
| Record name | ML-SA1 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801336628 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
362.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
332382-54-4 | |
| Record name | ML-SA1 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801336628 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-[2-Oxo-2-(2,2,4-trimethyl-3,4-dihydroquinolin-1(2H)-yl)ethyl]- 1H-isoindole-1,3(2H)-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary target of ML-SA1 and what are its downstream effects?
A1: ML-SA1 selectively targets the TRPML1 channel, a cation channel predominantly located on lysosomes [, , , , , , , , ]. Activation of TRPML1 by ML-SA1 triggers calcium (Ca2+) efflux from the lysosomes, initiating a cascade of downstream effects, including:
- Enhanced autophagy: Increased lysosomal Ca2+ activates transcription factor EB (TFEB), a master regulator of autophagy and lysosome biogenesis [, , , , , ]. This leads to enhanced clearance of cellular debris and protein aggregates [, , ].
- Lysosomal acidification: ML-SA1 promotes lysosomal acidification, potentially through mechanisms involving the activation of proton pumps or modulation of lysosomal pH regulators [, , , ].
- Regulation of lysosomal trafficking: Lysosomal Ca2+ signaling mediated by TRPML1 activation regulates the trafficking and fusion of lysosomes with other organelles, such as multivesicular bodies (MVBs) and autophagosomes [, , , , ]. This influences processes like exosome release and degradation of endocytosed material [, ].
Q2: How does ML-SA1's interaction with TRPML1 differ from the endogenous ligand, phosphatidylinositol-3,5-bisphosphate (PtdIns(3,5)P2)?
A2: While both ML-SA1 and PtdIns(3,5)P2 activate TRPML1, structural studies suggest that ML-SA1 binds directly to the pore region of the channel, inducing dilation of the lower gate [, ]. In contrast, PtdIns(3,5)P2 likely binds to an allosteric site, potentially influencing the S4-S5 linker conformation to facilitate channel opening []. Notably, ML-SA1 can induce a more robust Ca2+ efflux compared to PtdIns(3,5)P2 [, ].
Q3: What is the molecular formula and weight of ML-SA1?
A3: ML-SA1 (2-[2-oxo-2-(2,2,4-trimethyl-3,4-dihydroquinolin-1(2H)-yl)ethyl]-1H-isoindole-1,3(2H)-dione) has a molecular formula of C22H22N2O3 and a molecular weight of 362.42 g/mol.
Q4: Is there available spectroscopic data for ML-SA1?
A4: While the provided research articles do not include specific spectroscopic data (e.g., NMR, IR) for ML-SA1, such data might be available in chemical databases or from the compound supplier.
Q5: What is known about the stability of ML-SA1 under various experimental conditions?
A5: The research primarily focuses on the biological activity of ML-SA1. Information regarding its stability under various conditions like temperature, pH, or exposure to light is limited. Future studies focusing on the chemical stability of ML-SA1 would be beneficial.
Q6: Does ML-SA1 exhibit any catalytic properties?
A6: ML-SA1 functions as a pharmacological tool by directly binding to and activating the TRPML1 channel. It does not appear to possess inherent catalytic properties based on the available research.
Q7: Have computational methods been used to study ML-SA1 and its interactions with TRPML1?
A7: Yes, cryo-electron microscopy (cryo-EM) studies have elucidated the binding site of ML-SA1 within the pore region of TRPML1, providing valuable structural insights into the activation mechanism [, ]. Molecular docking models have also been employed to investigate the interactions between ML-SA1 and TRPML1 mutants [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![(1R,2S,5S,6S)-3-azabicyclo[3.1.0]hexane-2,6-dicarboxylic acid](/img/structure/B1662566.png)
![8-(2-(4-(2-Methoxyphenyl)piperazin-1-yl)ethyl)-8-azaspiro[4.5]decane-7,9-dione dihydrochloride](/img/structure/B1662572.png)
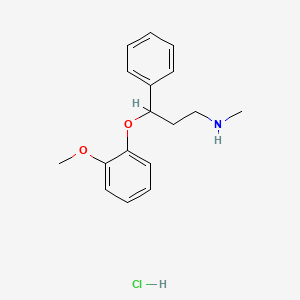
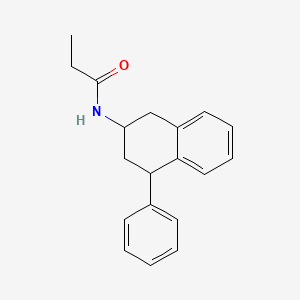


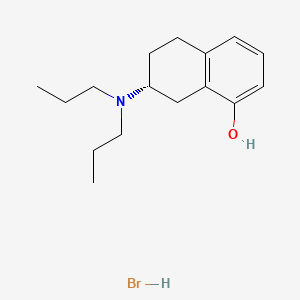
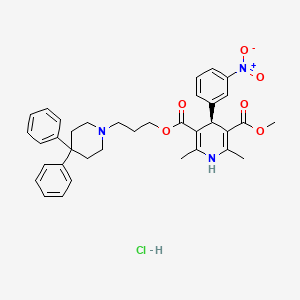
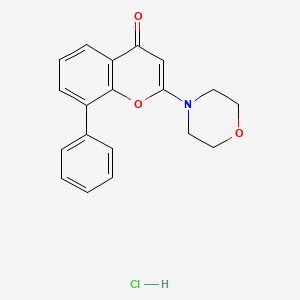
![N-[2-[2-[(dipropylamino)methyl]piperidin-1-yl]ethyl]-6-oxo-5H-pyrido[2,3-b][1,4]benzodiazepine-11-carboxamide](/img/structure/B1662581.png)